molecular formula C24H25N5O3 B2655179 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105228-26-9

3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2655179
CAS No.: 1105228-26-9
M. Wt: 431.496
InChI Key: RBVZESXOVBXJKG-UHFFFAOYSA-N
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Description

3-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is notable for its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity. The structure features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole, and a piperazine moiety substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction between an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This is usually done by reacting the pyrimidoindole intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Functionalization: The final step is the introduction of the oxopropyl group. This can be achieved through an acylation reaction using an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidoindole derivatives in various chemical reactions.

Biology and Medicine

In biological and medical research, 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Industry

In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions. Its unique structure allows for the development of derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one apart is its unique combination of a pyrimidoindole core with a methoxyphenyl-substituted piperazine moiety. This structural arrangement enhances its pharmacological profile, making it a promising candidate for further drug development.

Properties

IUPAC Name

3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)10-11-29-16-25-22-17-6-2-3-7-18(17)26-23(22)24(29)31/h2-9,16,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZESXOVBXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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